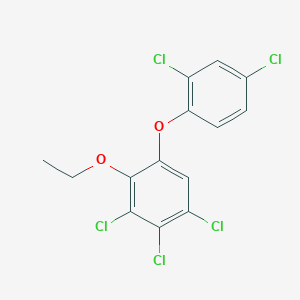
1,2,3-Trichloro-5-(2,4-dichlorophenoxy)-4-ethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Trichloro-5-(2,4-dichlorophenoxy)-4-ethoxybenzene: is a complex organic compound with the molecular formula C12H5Cl5O and a molecular weight of 342.43 g/mol . This compound is characterized by its multiple chlorine substitutions on the benzene ring, which significantly influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3-Trichloro-5-(2,4-dichlorophenoxy)-4-ethoxybenzene typically involves the chlorination of a suitable precursor, followed by etherification. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure selective chlorination and avoid over-chlorination .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available chlorinated benzenes. The process includes chlorination, etherification, and purification steps to achieve the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 1,2,3-Trichloro-5-(2,4-dichlorophenoxy)-4-ethoxybenzene undergoes several types of chemical reactions, including:
Substitution Reactions: Due to the presence of multiple chlorine atoms, the compound can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of different substituted benzene derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 1,2,3-Trichloro-5-(2,4-dichlorophenoxy)-4-ethoxybenzene is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying substitution and elimination reactions .
Biology and Medicine: The compound’s chlorinated structure may exhibit biological activity, making it a candidate for research in medicinal chemistry. It can be used to develop new pharmaceuticals or study the effects of chlorinated compounds on biological systems .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including agrochemicals and polymers. Its stability and reactivity make it suitable for various applications .
Mecanismo De Acción
The mechanism of action of 1,2,3-Trichloro-5-(2,4-dichlorophenoxy)-4-ethoxybenzene involves its interaction with molecular targets through its chlorinated and ether functional groups. These interactions can lead to the formation of covalent bonds or non-covalent interactions, influencing the compound’s reactivity and biological activity .
Comparación Con Compuestos Similares
- 1,2,3-Trichloro-5-(2,4-dichlorophenoxy)-4-methoxybenzene
- 1,2,3-Trichloro-5-(2,4-dichlorophenoxy)-4-nitrobenzene
Comparison: Compared to its similar compounds, 1,2,3-Trichloro-5-(2,4-dichlorophenoxy)-4-ethoxybenzene is unique due to the presence of the ethoxy group, which can influence its reactivity and solubility. The ethoxy group can also affect the compound’s interaction with other molecules, making it distinct in its chemical behavior .
Propiedades
Número CAS |
67649-99-4 |
|---|---|
Fórmula molecular |
C14H9Cl5O2 |
Peso molecular |
386.5 g/mol |
Nombre IUPAC |
1,2,3-trichloro-5-(2,4-dichlorophenoxy)-4-ethoxybenzene |
InChI |
InChI=1S/C14H9Cl5O2/c1-2-20-14-11(6-9(17)12(18)13(14)19)21-10-4-3-7(15)5-8(10)16/h3-6H,2H2,1H3 |
Clave InChI |
BBIFAMGTSGERMH-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C(=C(C=C1OC2=C(C=C(C=C2)Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


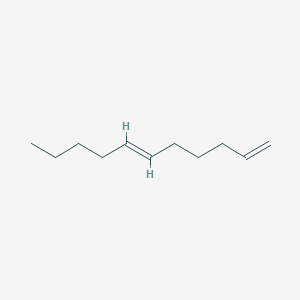

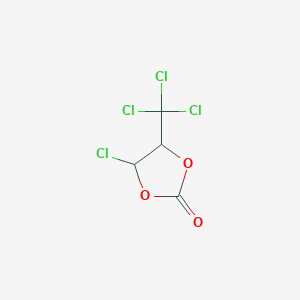
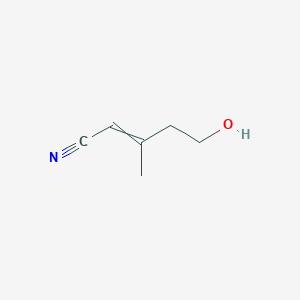
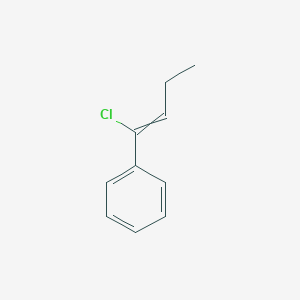
![3-Amino-6-(2-{3-[(pyridin-2-yl)amino]pyridin-2-yl}hydrazinylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14482187.png)
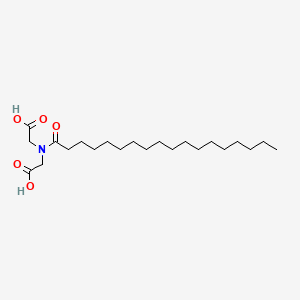

![N-[(1H-Imidazol-5-yl)methyl]urea](/img/structure/B14482206.png)
![N,N'-Bis{2-[(4,5-dihydro-1H-imidazol-2-yl)sulfanyl]ethyl}urea](/img/structure/B14482208.png)
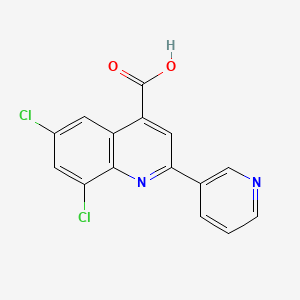
![(Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene-2,7-diyl)dimethanol](/img/structure/B14482222.png)
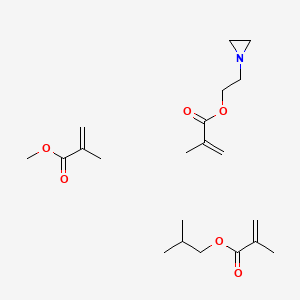
![2-[(Octa-1,3-dien-1-yl)amino]ethan-1-ol](/img/structure/B14482228.png)
